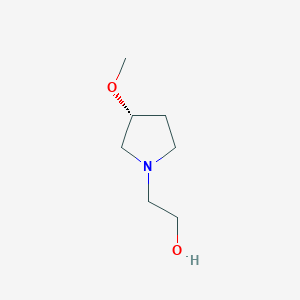![molecular formula C7H12ClN B11921193 6-Methylene-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B11921193.png)
6-Methylene-4-azaspiro[2.4]heptane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methylene-4-azaspiro[2.4]heptane hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[2.4]heptane core with a methylene group at the 6-position and an azaspiro moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylene-4-azaspiro[2.4]heptane hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a cyclopropane derivative can be reacted with an aziridine to form the spirocyclic structure.
Introduction of the Methylene Group: The methylene group at the 6-position can be introduced through a dehydrohalogenation reaction. This involves the elimination of a halogen atom from a precursor molecule, resulting in the formation of a double bond.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-Methylene-4-azaspiro[2.4]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Oxo derivatives of the spirocyclic core.
Reduction: Reduced derivatives with hydrogen atoms added to the double bonds.
Substitution: Substituted derivatives with new functional groups replacing the original leaving groups.
科学研究应用
6-Methylene-4-azaspiro[2.4]heptane hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Methylene-4-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The methylene group at the 6-position can participate in chemical reactions, leading to the formation of active intermediates that exert biological effects.
相似化合物的比较
Similar Compounds
6-Methyl-4-azaspiro[2.4]heptane hydrochloride: Similar structure but with a methyl group instead of a methylene group.
4-Azaspiro[2.4]heptane hydrochloride: Lacks the methylene group at the 6-position.
6-Methylene-4-azaspiro[2.5]octane hydrochloride: Similar structure but with an additional carbon atom in the spirocyclic core.
Uniqueness
6-Methylene-4-azaspiro[2.4]heptane hydrochloride is unique due to the presence of the methylene group at the 6-position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C7H12ClN |
|---|---|
分子量 |
145.63 g/mol |
IUPAC 名称 |
6-methylidene-4-azaspiro[2.4]heptane;hydrochloride |
InChI |
InChI=1S/C7H11N.ClH/c1-6-4-7(2-3-7)8-5-6;/h8H,1-5H2;1H |
InChI 键 |
WWJOYQZKAIKMDP-UHFFFAOYSA-N |
规范 SMILES |
C=C1CC2(CC2)NC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





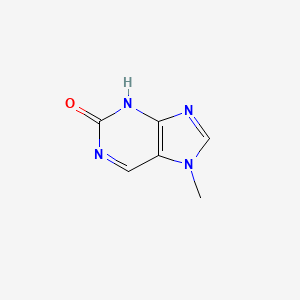
![2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11921133.png)

![7'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11921139.png)
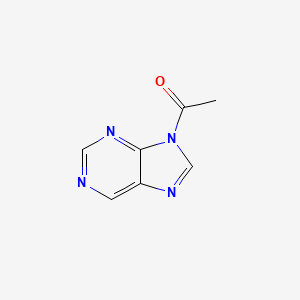

![5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B11921155.png)
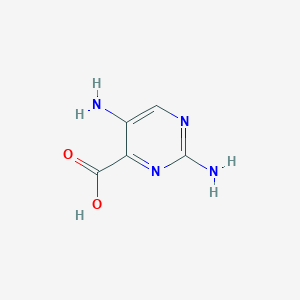
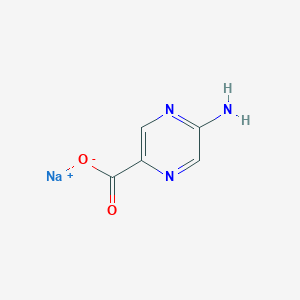
![5-Methyl-5-azaspiro[3.5]nonan-8-one](/img/structure/B11921179.png)
